4-Methoxy-2(3H)-benzothiazolone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

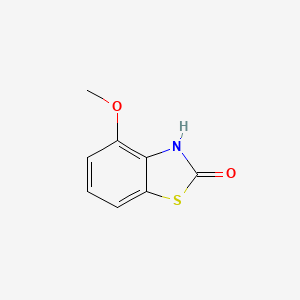

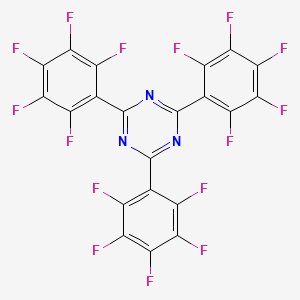

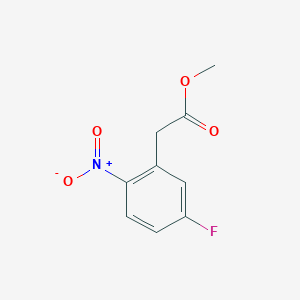

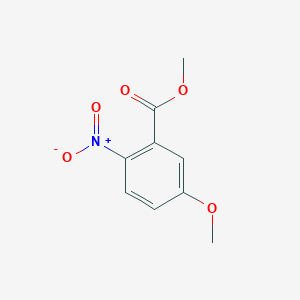

4-Methoxy-2(3H)-benzothiazolone is a heterocyclic compound with the following chemical structure:

Synthesis Analysis

The synthesis of 4-Methoxy-2(3H)-benzothiazolone involves several steps. One common method is the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions. The resulting intermediate undergoes cyclization to form the benzothiazolone ring. Detailed synthetic routes and optimization strategies can be found in the literature.

Molecular Structure Analysis

The molecular formula of 4-Methoxy-2(3H)-benzothiazolone is C*8H7NO2S. It contains a benzothiazolone core with a methoxy group (–OCH3*) attached to the aromatic ring. The nitrogen and sulfur atoms contribute to its heterocyclic nature.

Chemical Reactions Analysis

4-Methoxy-2(3H)-benzothiazolone can participate in various chemical reactions, including nucleophilic substitutions, oxidation, and reduction. Its reactivity depends on the substituents and reaction conditions.

Physical And Chemical Properties Analysis

- Melting Point : Typically around 150–160°C.

- Solubility : Soluble in organic solvents like methanol, ethanol, and dichloromethane.

- Color : Pale yellow to light brown crystalline solid.

Wissenschaftliche Forschungsanwendungen

Fluorescent Probes and Sensing Applications

Tanaka et al. (2001) explored derivatives of benzothiazole for their application as fluorescent probes. They developed compounds sensitive to pH changes and select metal cations, like magnesium and zinc, highlighting the potential of benzothiazole derivatives in sensing applications due to their fluorescence properties under specific conditions (Tanaka et al., 2001).

Antimicrobial Activity

Several studies have synthesized benzothiazole derivatives to investigate their antimicrobial properties. Vartale et al. (2008) prepared derivatives of benzothiazole that showed significant antibacterial activity, suggesting the importance of methoxy substitution at the benzothiazole ring for enhancing biological activity (Vartale et al., 2008). Similarly, Gupta et al. (2018) synthesized methoxy substituted benzothiazole derivatives that demonstrated potent antibacterial activity against Pseudomonas aeruginosa, a common pathogen associated with nosocomial infections (Gupta et al., 2018).

Anticancer Activity

Research on benzothiazole derivatives has also shown promise in anticancer activity. Dave et al. (2012) synthesized quinazoline derivatives with a benzothiazole moiety and tested their cytotoxic activity, finding potential anticancer agents among the synthesized compounds (Dave et al., 2012). Havrylyuk et al. (2010) investigated 4-thiazolidinones containing benzothiazole moiety for their antitumor activity, identifying compounds with significant effects on various cancer cell lines (Havrylyuk et al., 2010).

Anti-inflammatory and Neuroprotective Effects

Rathi et al. (2013) synthesized a series of compounds with a benzothiazole moiety to evaluate their anti-inflammatory activity, highlighting the potential of these compounds in treating inflammation-related conditions (Rathi et al., 2013). Additionally, Cao et al. (2023) designed and synthesized benzothiazole derivatives as multifunctional MAO-B inhibitors, showcasing their potential in treating Parkinson’s disease through neuroprotective effects and anti-inflammatory ability (Cao et al., 2023).

Safety And Hazards

- Toxicity : 4-Methoxy-2(3H)-benzothiazolone should be handled with care due to its potential toxicity. Always follow safety protocols when working with this compound.

- Irritant : It may cause skin and eye irritation.

- Environmental Impact : Dispose of it properly according to local regulations.

Zukünftige Richtungen

Future research could focus on:

- Investigating its pharmacological properties.

- Developing more efficient synthetic routes.

- Studying its potential applications in drug discovery.

Eigenschaften

IUPAC Name |

4-methoxy-3H-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c1-11-5-3-2-4-6-7(5)9-8(10)12-6/h2-4H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKIESUSRKISCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509446 |

Source

|

| Record name | 4-Methoxy-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2(3H)-benzothiazolone | |

CAS RN |

80567-66-4 |

Source

|

| Record name | 4-Methoxy-2(3H)-benzothiazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80567-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1316398.png)